molecular formula C8H12F3NO3 B8273110 2-Oxa-5-azaspiro[3.4]octane2,2,2-trifluoroacetate CAS No. 1419590-65-0

2-Oxa-5-azaspiro[3.4]octane2,2,2-trifluoroacetate

Cat. No.: B8273110
CAS No.: 1419590-65-0
M. Wt: 227.18 g/mol
InChI Key: KAWIHJONLNBKEY-UHFFFAOYSA-N
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Description

2-Oxa-5-azaspiro[34]octane trifluoroacetate salt is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of a cyclopentane ring or a four-membered ring. These approaches typically use readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purification .

Industrial Production Methods

While specific industrial production methods for 2-Oxa-5-azaspiro[3.4]octane trifluoroacetate salt are not well-documented, the general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, as well as ensuring the process is cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azaspiro[3.4]octane trifluoroacetate salt can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions would depend on the desired transformation and the functional groups present in the molecule.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

2-Oxa-5-azaspiro[3.4]octane trifluoroacetate salt has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Oxa-5-azaspiro[3.4]octane trifluoroacetate salt exerts its effects would depend on its specific application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved would require detailed study and characterization.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-6-azaspiro[3.5]nonane oxalate
  • 2-Oxa-7-azaspiro[3.5]nonane oxalate
  • 2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane

Uniqueness

2-Oxa-5-azaspiro[3.4]octane trifluoroacetate salt is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring system. This gives it distinct chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

1419590-65-0

Molecular Formula

C8H12F3NO3

Molecular Weight

227.18 g/mol

IUPAC Name

2-oxa-5-azaspiro[3.4]octane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H11NO.C2HF3O2/c1-2-6(7-3-1)4-8-5-6;3-2(4,5)1(6)7/h7H,1-5H2;(H,6,7)

InChI Key

KAWIHJONLNBKEY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(COC2)NC1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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